1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl-
Overview
Description
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- is a chemical compound with the molecular formula C9H24N4. It is a linear polyamine that is often used in various chemical and industrial applications due to its unique properties. This compound is also known by other names such as N,N’-Bis(3-aminopropyl)-1,3-propanediamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored to maintain optimal temperatures and pressures. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- involves its interaction with various molecular targets. In biological systems, it can interact with DNA and proteins, influencing cellular processes such as gene expression and enzyme activity. The compound can also modulate ion channels and receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- Diethylenetriamine
- Tetraethylenepentamine
- Spermine
Uniqueness
1,3-Propanediamine, N-(3-aminopropyl)-N-ethyl- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its linear polyamine structure makes it particularly useful in the synthesis of polymers and resins. Additionally, its ability to interact with biological molecules makes it valuable in medical and biological research .
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-ethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-2-11(7-3-5-9)8-4-6-10/h2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKMLXOYLORBLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517388 | |
Record name | N~1~-(3-Aminopropyl)-N~1~-ethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2372-77-2 | |
Record name | N~1~-(3-Aminopropyl)-N~1~-ethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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